3-(Pyridin-3-yl)cyclohexanon

Übersicht

Beschreibung

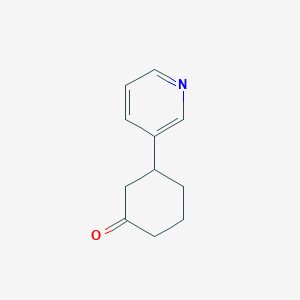

3-(Pyridin-3-yl)cyclohexanone is a chemical compound that features a pyridine ring attached to a cyclohexanone moiety. This compound is part of a broader class of compounds where a pyridine ring is fused with various functional groups, making it relevant in various fields of chemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

3-(Pyridin-3-yl)cyclohexanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Wirkmechanismus

Target of Action

The primary target of 3-(Pyridin-3-yl)cyclohexanone is the glycolysis pathway in endothelial and cancer cells . This compound acts as a glycolysis inhibitor, suppressing the proliferation of these cells . The glycolysis pathway, also known as the Warburg effect, is the primary energy acquisition method for active endothelial and cancer cells, contrasting with most other somatic cells that prefer oxidative phosphorylation .

Mode of Action

It is suggested that this compound could be a multi-target inhibitor , indicating that it may interact with multiple targets within the cell, leading to a synergistic effect that enhances its inhibitory action on cell proliferation .

Biochemical Pathways

3-(Pyridin-3-yl)cyclohexanone primarily affects the glycolysis pathway . By inhibiting glycolysis, it disrupts the energy production in endothelial and cancer cells, which rely heavily on this pathway for their energy needs . This disruption can lead to a decrease in cell proliferation, potentially affecting the growth and spread of cancer cells .

Result of Action

The primary result of the action of 3-(Pyridin-3-yl)cyclohexanone is the suppression of endothelial and cancer cell proliferation . By inhibiting glycolysis, it disrupts the energy production in these cells, leading to decreased cell proliferation . This could potentially slow down the growth and spread of cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)cyclohexanone typically involves the reaction of pyridine derivatives with cyclohexanone under specific conditions. One common method involves the use of Grignard reagents, where a pyridine derivative is reacted with a cyclohexanone derivative in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of 3-(Pyridin-3-yl)cyclohexanone may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyridin-3-yl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridine derivatives: Compounds like 3-pyridinecarboxaldehyde and 3-pyridinecarbonitrile share structural similarities.

Cyclohexanone derivatives: Compounds such as cyclohexanone and its substituted derivatives.

Uniqueness

3-(Pyridin-3-yl)cyclohexanone is unique due to its combined structural features of both pyridine and cyclohexanone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

3-(Pyridin-3-yl)cyclohexanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Pyridin-3-yl)cyclohexanone features a cyclohexanone moiety attached to a pyridine ring, which contributes to its unique reactivity and biological properties. The compound's structure can be represented as follows:

The primary mechanism of action for 3-(Pyridin-3-yl)cyclohexanone is believed to involve the inhibition of the glycolysis pathway in endothelial and cancer cells. This compound may act as a multi-target inhibitor , affecting various biochemical pathways that are crucial for cell proliferation and survival.

Target Pathways

- Glycolysis Pathway : Inhibition leads to reduced energy production in rapidly dividing cells, such as cancer cells.

- Cell Proliferation : The compound has shown potential in suppressing the proliferation of various cancer cell lines, indicating its role as an anticancer agent.

Anticancer Properties

Research indicates that 3-(Pyridin-3-yl)cyclohexanone exhibits significant anticancer activity. A study evaluating its effects on several cancer cell lines demonstrated considerable growth inhibition:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Breast Adenocarcinoma (MCF-7) | 15.2 | High inhibitory effect |

| Non-Small Cell Lung Cancer (NCI-H460) | 12.8 | High inhibitory effect |

| CNS Cancer (SF-268) | 10.5 | Highest inhibitory effect |

These results suggest that the compound could serve as a lead for further drug development targeting these cancers .

Antimicrobial Activity

In addition to its anticancer properties, 3-(Pyridin-3-yl)cyclohexanone has been investigated for its antimicrobial effects. Studies have shown that it possesses activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Studies

- In Vitro Studies on Cancer Cell Lines : In a controlled laboratory setting, 3-(Pyridin-3-yl)cyclohexanone was tested against multiple human tumor cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner across all tested lines, with the most potent effects observed in CNS cancer cells .

- Antimicrobial Testing : A series of experiments assessed the compound's efficacy against common pathogens. The results showed that it inhibited bacterial growth significantly more than standard antibiotics .

Eigenschaften

IUPAC Name |

3-pyridin-3-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6,8-9H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMAOAQUIBACCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.